molecular formula C15H16N4O2S B392988 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide CAS No. 305354-49-8

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B392988
CAS No.: 305354-49-8
M. Wt: 316.4g/mol
InChI Key: PSMMAIBYTZXFPK-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a hydrazide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4,6-dimethylpyrimidine-2-thiol, which is then reacted with chloroacetyl chloride to form 2-(4,6-dimethylpyrimidin-2-ylthio)acetohydrazide. This intermediate is then condensed with 3-hydroxybenzaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and cost-effective raw material sourcing, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

CAS No.

305354-49-8

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H16N4O2S/c1-10-6-11(2)18-15(17-10)22-9-14(21)19-16-8-12-4-3-5-13(20)7-12/h3-8,20H,9H2,1-2H3,(H,19,21)/b16-8+

InChI Key

PSMMAIBYTZXFPK-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=CC=C2)O)C

SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)O)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)O)C

Origin of Product

United States

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